Dipropyl sulfoxide
Overview
Description
Dipropyl sulfoxide is an organosulfur compound with the formula C6H14OS . It is a derivative of sulfides and contains a sulfinyl (>SO) functional group attached to two carbon atoms . The IUPAC name for this compound is 1,1’-Sulphinylbispropane .
Synthesis Analysis
Sulfoxides, including Dipropyl sulfoxide, are typically prepared by the oxidation of sulfides, a process sometimes referred to as sulfoxidation . Hydrogen peroxide is a typical oxidant used in this process . Care is required to avoid over-oxidation to form the sulfone .Molecular Structure Analysis
The molecular structure of Dipropyl sulfoxide consists of a sulfinyl (>SO) functional group attached to two propyl groups . The bond between the sulfur and oxygen atoms is intermediate of a dative bond and a polarized double bond . The sulfur center is pyramidal, and the sum of the angles at sulfur is about 306° .Physical And Chemical Properties Analysis
Dipropyl sulfoxide has a molecular weight of 134.240 . More detailed physical and chemical property data may be available from resources such as the Thermodynamics Research Center (TRC) data .Scientific Research Applications
1. Organic Synthesis
Dipropyl sulfoxide, like other sulfoxides, is utilized in organic synthesis. Fascione et al. (2012) illustrate its use in activating various glycosyl donors, leading to stereoselective oxidation reactions. This indicates its potential in the synthesis of complex organic molecules and its role as a chiral auxiliary in organic chemistry (Fascione et al., 2012).
2. Acaricidal and Insecticidal Activities
Dipropyl sulfoxide derivatives are explored in pesticide design. Yu et al. (2016) report on oxazolines containing sulfone/sulfoxide groups, which show promising acaricidal and insecticidal activities. These derivatives offer potential as environmentally friendly pesticides (Yu et al., 2016).
3. Asymmetric Synthesis
Carreño et al. (2009) discuss the application of enantiopure sulfoxides, including dipropyl sulfoxide, in asymmetric synthesis. Their study highlights the high configurational stability and synthetic versatility of sulfoxides in inducing asymmetric inductions in carbon-carbon and carbon-oxygen bond-forming reactions (Carreño et al., 2009).
4. Flavor Formation in Culinary Processes
Kubec et al. (1999) explored the role of dipropyl sulfoxide precursors in the aroma formation of Allium vegetables. They found that thermal degradation of these compounds significantly contributes to the characteristic flavor of these vegetables (Kubec et al., 1999).
5. Solvent Substitute in Chemical Research
Marus et al. (2011) proposed piperylene sulfone as a substitute for dimethyl sulfoxide (DMSO), a common solvent in chemical reactions. Dipropyl sulfoxide, due to its similar properties to DMSO, may also be considered for this purpose, offering advantages in solvent recyclability and ease of separation from reaction products (Marus et al., 2011).
Future Directions
There is ongoing research into the properties and potential applications of sulfoxides, including Dipropyl sulfoxide. For example, alkaline niobates with a perovskite-type structure have been evaluated as heterogeneous catalysts for the selective oxidation of dipropyl sulfide (DPS) to its corresponding sulfoxide .
properties
IUPAC Name |
1-propylsulfinylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCCJWMQESHLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195322 | |
Record name | Dipropyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropyl sulfoxide | |
CAS RN |
4253-91-2 | |
Record name | 1,1′-Sulfinylbis[propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4253-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipropyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipropyl sulfoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75838 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipropyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-sulphinylbispropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIPROPYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PA43X9GML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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